molecular formula C13H11N3O3 B2996013 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide CAS No. 478033-16-8

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide

Cat. No. B2996013
CAS RN: 478033-16-8
M. Wt: 257.249
InChI Key: KOWMKJWIYGWDOM-UHFFFAOYSA-N
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Description

N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide is a chemical compound with the molecular formula C12H9N3O2 . It has an average mass of 227.219 Da and a monoisotopic mass of 227.069473 Da .


Molecular Structure Analysis

The molecular structure of N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide consists of a benzamide group attached to a 1,2-oxazole ring with a cyano group at the 4-position and a methyl group at the 3-position . The benzamide group also carries a methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .

Scientific Research Applications

Environmental Contaminant Analysis

Research on parabens, which share functional groups with N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide, highlights their ubiquitous presence in water sources and the environment due to their extensive use in consumer products. Studies like that of Haman et al. (2015) emphasize the need for monitoring these compounds' occurrence, fate, and behavior in aquatic environments. Such research underscores the potential application of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide in environmental science, particularly in the study of its persistence, degradation, and impact on ecosystems Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015). Water research.

Pharmacological Research

The compound's role in pharmacological studies can be inferred from its structural characteristics, similar to those of compounds like methyl paraben, which have been extensively studied for their antimicrobial properties in foods, drugs, and cosmetics. Soni et al. (2002) provide a comprehensive review of methyl paraben, highlighting its absorption, metabolism, and the lack of accumulation in the body, which may reflect the pharmacokinetic properties researchers could investigate for N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide Soni, M., Taylor, S., Greenberg, N., & Burdock, G. (2002). Food and chemical toxicology.

Advanced Material Science

Investigations into compounds with specific structural motifs, such as methylene-linked liquid crystal dimers, reveal the intricate balance between molecular structure and material properties. Henderson and Imrie (2011) discuss the transitional properties of such dimers, pointing towards the exploration of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide in the development of new materials with unique optical, electrical, or mechanical properties Henderson, P., & Imrie, C. (2011). Liquid Crystals.

properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-10(7-14)13(19-16-8)15-12(17)9-5-3-4-6-11(9)18-2/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMKJWIYGWDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide

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